Boc-Phe-OBzl

Vue d'ensemble

Description

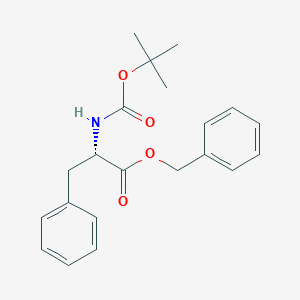

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate, commonly known as Boc-Phe-OBzl, is a protected amino acid derivative used extensively in peptide synthesis. It is characterized by the presence of a benzyl ester and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is typically synthesized through a multi-step process involving the protection of the amino group and the esterification of the carboxyl group. The synthesis begins with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms the Boc-protected amino acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield Boc-Phe-OBzl .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous control of temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol, while the benzyl ester can be cleaved through hydrogenation or catalytic transfer hydrogenation

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Deprotection: Trifluoroacetic acid, hydrochloric acid, hydrogenation catalysts.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide

Major Products

Hydrolysis: L-phenylalanine and benzyl alcohol.

Deprotection: L-phenylalanine and tert-butyl alcohol.

Coupling: Peptide chains with Boc-Phe-OBzl as a building block

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block

Boc-Phe-OBzl serves as a versatile building block in peptide synthesis. The Boc group protects the amino group of phenylalanine, preventing unwanted side reactions during the assembly of peptide chains. Once the desired sequence is constructed, this protecting group can be removed under mild acidic conditions, allowing for further functionalization or incorporation into the final peptide product.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound is particularly valuable. The compound can be attached to a solid resin support, facilitating the stepwise elongation of peptide chains through deprotection and coupling reactions with other amino acids. This method enhances efficiency and simplifies product isolation after each synthetic step.

Investigation of Protein-Protein Interactions

This compound can be utilized as a probe molecule to study protein-protein interactions. By selectively modifying specific amino acid residues within proteins using this compound, researchers can investigate how these modifications influence binding affinities and interaction dynamics. This application is crucial for understanding signaling pathways and molecular mechanisms in biological systems.

Development of Modified Peptides

Synthesis of Unnatural Peptide Analogues

Researchers can employ this compound to synthesize modified or unnatural peptide analogues by substituting the phenylalanine residue with other amino acids or chemical modifications. This capability allows for exploration of structure-function relationships and development of potential therapeutic agents targeting various biological pathways.

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of Boc-protected dipeptides, including those derived from this compound. For instance, research demonstrated that dipeptides containing Boc-protected phenylalanine exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The self-assembly properties of these peptides contribute to their ability to disrupt biofilms and permeabilize bacterial membranes, showcasing their potential as innovative antibacterial agents .

Biophysical Studies

This compound's bulky tert-butyl group influences the conformation of peptides it is incorporated into, allowing researchers to study how such modifications affect overall peptide structure and function. This property is essential for designing peptides with specific functionalities in biophysical applications.

Drug Development

This compound and its derivatives are frequently investigated for their potential in drug development, particularly in designing peptide-based therapeutics. The compound's biological activities are relevant to pharmacology and biochemistry, making it a candidate for further exploration in therapeutic contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for constructing peptides with protective groups to prevent side reactions |

| Solid-Phase Peptide Synthesis | Facilitates efficient stepwise elongation of peptides on solid supports |

| Protein-Protein Interaction Studies | Used as a probe to modify residues for studying binding dynamics |

| Antibacterial Properties | Exhibits activity against bacteria; potential for biofilm disruption |

| Biophysical Studies | Influences conformation; aids in studying structural dynamics |

| Drug Development | Investigated for therapeutic applications targeting various biological pathways |

Mécanisme D'action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-phenylalaninate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The benzyl ester provides stability to the carboxyl group, preventing premature hydrolysis .

Comparaison Avec Des Composés Similaires

Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is unique due to its specific combination of protecting groups, which offer both stability and reactivity. Similar compounds include:

Benzyl (tert-butoxycarbonyl)-L-leucinate: Similar structure but with a leucine residue instead of phenylalanine.

Benzyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an alanine residue instead of phenylalanine.

These compounds share similar protective functionalities but differ in their amino acid residues, which can influence their reactivity and applications in peptide synthesis.

Activité Biologique

Boc-Phe-OBzl, a compound characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on phenylalanine (Phe) and a benzyl (OBzl) group, has garnered attention in peptide chemistry and biological research. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves coupling reactions where Boc-Phe is combined with OBzl derivatives. A notable method reported includes using DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling while minimizing racemization. For instance, a study demonstrated a racemization-free coupling procedure using CuCl2 as a catalyst, yielding high purity and yield of the desired product .

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a peptide building block. Its derivatives have been evaluated for their effects on different biological systems, including antimicrobial activity and receptor binding affinity.

Antimicrobial Activity

In a study assessing the biological activity of several peptide derivatives, this compound showed moderate to good antimicrobial efficacy against Gram-negative bacteria and dermatophytes. The results indicated that modifications at the aromatic ring could enhance bioactivity .

Receptor Binding Affinity

This compound and its analogs have been investigated for their binding affinity to various receptors. For example, peptides containing Boc-Phe exhibited significant binding to opioid receptors, suggesting potential applications in pain management . The structure-activity relationship (SAR) studies indicated that the substitution patterns on the Phe residue significantly influenced receptor selectivity and potency.

Case Study 1: Peptide Derivatives in Antimicrobial Applications

A series of peptides synthesized from this compound were tested for their antimicrobial properties. The study revealed that certain modifications increased their effectiveness against specific pathogens. For instance, derivatives with additional hydrophobic residues demonstrated enhanced membrane-disrupting activity against bacterial cells .

| Peptide Derivative | Microbial Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Membrane disruption |

| Boc-Phe-Leu | Good | Membrane disruption |

| Boc-Phe-Trp | High | Membrane disruption |

Case Study 2: Opioid Receptor Binding Studies

Research involving Boc-Phe-containing peptides highlighted their potential as selective δ-opioid receptor agonists. One study found that specific analogs displayed higher binding affinities compared to traditional opioids, indicating their potential for developing new analgesics with fewer side effects .

| Peptide Analog | Ki (nM) | Activity Type |

|---|---|---|

| Boc-Phe-Ala | 0.605 | Agonist |

| Boc-Phe-Trp | 0.450 | Agonist |

| Boc-Phe-Gly | 0.800 | Antagonist |

Propriétés

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985206 | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66617-58-1 | |

| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.